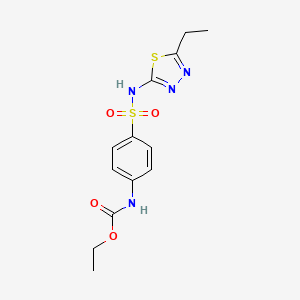
(2,5-Difluoro-4-methoxyphenyl)methanol
Overview
Description
(2,5-Difluoro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methoxy group at the 4 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-4-methoxyphenyl)methanol typically involves the reduction of (2,5-Difluoro-4-methoxyphenyl)methanone using suitable reducing agents. One common method is the reduction of the corresponding ketone using sodium borohydride (NaBH4) in methanol as a solvent . The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: (2,5-Difluoro-4-methoxyphenyl)methanone
Reduction: (2,5-Difluoro-4-methoxyphenyl)methane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Difluoro-4-methoxyphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Difluoro-4-methoxyphenyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets . The methoxy group can also influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluoro-4-methoxyphenol): Similar structure but with hydroxyl group instead of methanol.
(2,5-Difluoro-4-methoxyphenyl)methanone: The ketone analog of the compound.
(2,5-Difluoro-4-methoxyphenyl)methane: The fully reduced analog of the compound.
Uniqueness
(2,5-Difluoro-4-methoxyphenyl)methanol is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
(2,5-difluoro-4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMATBCKIAZAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3361506.png)






![5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B3361543.png)
![2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione](/img/structure/B3361551.png)



![7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3361586.png)
